An In-Depth Technical Guide to 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol, a key chemical intermediate for research and development. The document details the compound's chemical structure and physicochemical properties. A central focus is a field-proven, step-by-step protocol for its synthesis via the reduction of its precursor, 2'-Bromo-5'-methoxyacetophenone. Furthermore, this guide outlines the expected analytical data for structural verification, discusses critical safety and handling procedures, and explores its applications as a versatile building block in medicinal chemistry and advanced material science. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and in-depth resource.
Introduction & Significance
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is a substituted secondary alcohol of significant interest in synthetic organic chemistry. While not widely available commercially, its true value lies in its role as a versatile synthetic intermediate. Its structure, featuring a bromo- and methoxy-substituted phenyl ring, provides multiple reaction sites for further molecular elaboration.
The precursor to this alcohol, 1-(2-Bromo-5-methoxyphenyl)ethanone (also known as 2'-Bromo-5'-methoxyacetophenone, CAS No. 6342-63-8), is more readily accessible.[1][2][3] The conversion of this ketone to the target secondary alcohol is a fundamental transformation that unlocks a pathway to more complex molecular architectures. These architectures are often scaffolds for novel therapeutic agents and functional materials, making a reliable synthesis protocol for 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol essential for advancing research in these fields.[4]
Chemical Structure and Physicochemical Properties
The molecular structure of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is defined by a central benzene ring substituted with bromine, a methoxy group, and a 1-hydroxyethyl group.
Caption: 2D Structure of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
Physicochemical Data Summary
The properties of the target alcohol are primarily derived from its structure and comparison with its ketone precursor.
| Property | Value | Source |
| Chemical Name | 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₁BrO₂ | Calculated |
| Molecular Weight | 231.09 g/mol | Calculated |
| CAS Number | Not assigned; synthesized from precursor | N/A |
| Precursor CAS | 6342-63-8 (for the ketone) | [1][2] |
| Appearance | Expected to be a colorless to light-yellow oil or low-melting solid | Inferred |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water | Inferred |
| Boiling Point | Higher than its ketone precursor (ketone b.p. is 102°C at 0.4 Torr) | [5] |
Synthesis Protocol: Reduction of 2'-Bromo-5'-methoxyacetophenone
Principle of the Reaction
The conversion of the ketone, 2'-Bromo-5'-methoxyacetophenone, to the desired secondary alcohol is most reliably achieved through chemical reduction. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.
Expertise & Experience Insight: Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LAH) for several key reasons. NaBH₄ is a mild and selective reducing agent that efficiently reduces ketones and aldehydes without affecting other potentially reactive functional groups on the aromatic ring.[6] It is also significantly safer to handle, as it can be used in protic solvents like methanol or ethanol and does not react violently with atmospheric moisture. This makes the reaction setup, execution, and workup more straightforward and inherently safer, which is a cornerstone of a trustworthy and reproducible protocol.
Experimental Workflow
The overall process from starting material to purified product follows a logical sequence of synthesis, isolation, and purification.
Caption: Workflow for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| 1-(2-Bromo-5-methoxyphenyl)ethanone | ≥97% | Starting Material |
| Sodium borohydride (NaBH₄) | ≥98% | Reducing Agent |
| Methanol (MeOH) | Anhydrous | Reaction Solvent |
| Ethyl acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Deionized Water (H₂O) | N/A | Quenching/Washing |
| Brine (Saturated NaCl solution) | N/A | Washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Silica Gel | 230-400 mesh | Stationary Phase for Chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | Reaction Monitoring |
| Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator | N/A | Glassware/Equipment |
Step-by-Step Protocol
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Bromo-5-methoxyphenyl)ethanone (2.29 g, 10.0 mmol) in anhydrous methanol (30 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) to the cooled solution in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.
-
Reaction Monitoring (Self-Validation): Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the starting ketone spot (visualized under UV light) has been fully consumed and a new, more polar product spot (lower Rf value) has appeared.
-
Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly add deionized water (20 mL) to quench the excess sodium borohydride.
-
Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Aqueous Workup and Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (50 mL) and then with brine (50 mL) to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to afford the pure 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.
Structural Characterization and Validation
Confirming the successful conversion of the ketone to the alcohol is paramount. This is achieved by comparing the spectroscopic data of the product against the expected signals. The disappearance of the ketone functionality and the appearance of the alcohol group provide definitive proof of the transformation.
Expected Spectroscopic Data
| Technique | Precursor (Ketone) Signature | Product (Alcohol) Signature | Rationale for Change |
| IR Spectroscopy | Strong C=O stretch at ~1680 cm⁻¹ | Broad O-H stretch at ~3400-3200 cm⁻¹; C=O stretch absent | Reduction of the carbonyl group to a hydroxyl group. |
| ¹H NMR | Singlet for -COCH₃ protons at ~2.6 ppm | Doublet for -CH(OH)CH₃ at ~1.5 ppm; Quartet for -CH (OH)CH₃ at ~5.0 ppm; Broad singlet for -OH (variable shift) | The methyl group is now adjacent to a chiral center (CH-OH), splitting its signal into a doublet. The new proton on the carbinol carbon is split by the methyl protons into a quartet. |
| ¹³C NMR | Carbonyl carbon signal at ~198 ppm | Carbinol carbon (-CHOH) signal at ~70 ppm | The sp² hybridized carbonyl carbon is converted to a more shielded sp³ hybridized carbinol carbon, causing a significant upfield shift. |
| Mass Spectrometry | M+ peak at m/z 228/230 (due to Br isotopes) | M+ peak at m/z 230/232 (due to Br isotopes) | The molecular weight increases by 2 Da due to the addition of two hydrogen atoms across the carbonyl bond. |
Handling, Storage, and Safety
As a research chemical, 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol and its precursor should be handled with appropriate care. The following guidelines are based on data for structurally similar compounds.[1][7]
-
Hazard Identification: The compound is expected to be irritating to the eyes, respiratory system, and skin.[7] Harmful if swallowed or inhaled.[8]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[8][9] All handling should be performed in a well-ventilated chemical fume hood.[7]
-
Storage Conditions: Store in a cool, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon) to prevent oxidation.[7] It may be light-sensitive, so storage in an amber vial is recommended.[10] Recommended storage temperature is 2-8°C.[7]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[7]
-
-
Chemical Stability and Reactivity: The compound is stable under recommended storage conditions.[7] Avoid strong oxidizing agents and strong acids.[7] Hazardous decomposition products upon combustion include carbon oxides and hydrogen bromide gas.[7]
Applications in Research and Development
The primary utility of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is as a versatile building block for synthesizing more complex target molecules.
-
Medicinal Chemistry: The structural motif is present in various classes of pharmacologically active compounds. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation.
-
Neuroscience Research: Structurally related dimethoxyphenyl ethanolamines are precursors to the "2C" family of psychedelic phenethylamines, which are valuable tools in neuroscience for studying the serotonin receptor system.[4] This compound serves as a key starting point for accessing novel analogs for structure-activity relationship (SAR) studies.
-
Materials Science: The aromatic core can be incorporated into polymers or organic electronic materials, where the bromo- and methoxy-substituents can tune the electronic and physical properties of the final material.
Conclusion
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is a valuable, non-commercial chemical intermediate whose synthesis is readily achievable through the reliable reduction of its corresponding ketone. This guide provides a comprehensive framework for its synthesis, characterization, and safe handling, grounded in established chemical principles. The detailed protocol and analytical guidance are designed to empower researchers to confidently produce and utilize this compound as a foundational building block for innovation in drug discovery and materials science.
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